molecular formula C8H18INO B13757211 Tetrahydrofurfuryltrimethylammonium iodide CAS No. 52303-77-2

Tetrahydrofurfuryltrimethylammonium iodide

Cat. No.: B13757211
CAS No.: 52303-77-2
M. Wt: 271.14 g/mol
InChI Key: YRCOWUJJSXXSAK-UHFFFAOYSA-M
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Description

Tetrahydrofurfuryltrimethylammonium iodide is a quaternary ammonium salt characterized by a tetrahydrofurfuryl group (a cyclic ether derivative) attached to a trimethylammonium cation, with iodide as the counterion.

Properties

CAS No.

52303-77-2

Molecular Formula

C8H18INO

Molecular Weight

271.14 g/mol

IUPAC Name

trimethyl(oxolan-2-ylmethyl)azanium;iodide

InChI

InChI=1S/C8H18NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

YRCOWUJJSXXSAK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCCO1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofurfuryltrimethylammonium iodide typically involves the reaction of tetrahydrofurfuryl chloride with trimethylamine, followed by the addition of hydroiodic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryltrimethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The tetrahydrofurfuryl group can be oxidized to form corresponding furfuryl derivatives, while reduction can lead to the formation of more saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. These reactions typically occur under mild conditions with the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon are common.

Major Products Formed

    Substitution: Various quaternary ammonium salts.

    Oxidation: Furfuryl derivatives.

    Reduction: Saturated tetrahydrofurfuryl compounds.

Scientific Research Applications

Tetrahydrofurfuryltrimethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

    Biology: Investigated for its potential effects on cellular processes and membrane permeability.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryltrimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific enzymes and receptors, altering their activity and affecting cellular functions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of Tetrahydrofurfuryltrimethylammonium iodide with analogous compounds, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
Tetramethylammonium iodide C₄H₁₂NI 201.05 >300 Highly water-soluble Stable at high temperatures
Tetrabutylammonium iodide C₁₆H₃₆NI 369.28 ~230 (estimated) Soluble in organic solvents Hygroscopic; stable under inert conditions
This compound* C₉H₂₀NOI ~285.17 (estimated) Not reported Likely polar solvents (e.g., THF, ethanol) Expected moderate stability due to ether moiety

*Note: Data for this compound are inferred from structural analogs.

Key Observations:
  • Molecular Weight : Tetrabutylammonium iodide has the highest molecular weight (369.28 g/mol) due to its long alkyl chains, whereas Tetramethylammonium iodide is the lightest (201.05 g/mol). The tetrahydrofurfuryl derivative falls between these extremes.
  • Melting Point : Tetramethylammonium iodide exhibits exceptional thermal stability (>300°C), while Tetrabutylammonium iodide melts at a lower temperature (~230°C), reflecting decreased lattice energy with bulkier substituents. The tetrahydrofurfuryl analog likely has a lower melting point than Tetramethylammonium iodide due to its less symmetrical structure.
  • Solubility : The tetrahydrofurfuryl group may enhance solubility in polar aprotic solvents (e.g., THF) compared to purely alkylated analogs, which are more water-soluble (Tetramethyl) or organic-soluble (Tetrabutyl) .
Notes:
  • No direct toxicity data are available for the tetrahydrofurfuryl analog, but its structural similarity to non-hazardous quaternary ammonium salts suggests moderate safety .

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